molecular formula C27H54O B14241128 Heptacosan-10-one CAS No. 261172-94-5

Heptacosan-10-one

Cat. No.: B14241128
CAS No.: 261172-94-5
M. Wt: 394.7 g/mol
InChI Key: BDRZUARQSWNWBO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptacosan-10-one can be synthesized through several methods, including the oxidation of heptacosane or the reduction of heptacosanoic acid. One common synthetic route involves the oxidation of heptacosane using a strong oxidizing agent such as potassium permanganate (KMnO4) under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of heptacosane. This process is carried out in large reactors where heptacosane is exposed to an oxidizing agent in the presence of a catalyst, often at elevated temperatures and pressures to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: Heptacosan-10-one undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to produce heptacosanoic acid.

    Reduction: It can be reduced to form heptacosanol.

    Substitution: The ketone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.

Major Products:

    Oxidation: Heptacosanoic acid.

    Reduction: Heptacosanol.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Heptacosan-10-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain alkanes and ketones.

    Biology: Studied for its role in the cuticular waxes of plants and insects, where it contributes to the protective barrier against environmental stress.

    Medicine: Investigated for its potential antimicrobial properties and its role in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other long-chain ketones and alcohols.

Mechanism of Action

The mechanism of action of heptacosan-10-one involves its interaction with various molecular targets and pathways. In biological systems, it is believed to integrate into lipid membranes, affecting their fluidity and permeability. This integration can influence cellular processes such as signal transduction and membrane transport. Additionally, its ketone group can participate in redox reactions, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Heptacosan-10-one can be compared with other long-chain aliphatic ketones such as:

    Nonacosan-10-one (C29H58O): Similar in structure but with two additional carbon atoms, leading to different physical properties and applications.

    Pentacosan-10-one (C25H50O): Shorter by two carbon atoms, affecting its melting point and solubility.

    Heptacosanol (C27H56O): The alcohol counterpart of this compound, differing in its functional group and reactivity.

Uniqueness: this compound is unique due to its specific chain length and the presence of a ketone functional group, which imparts distinct chemical and physical properties

Properties

CAS No.

261172-94-5

Molecular Formula

C27H54O

Molecular Weight

394.7 g/mol

IUPAC Name

heptacosan-10-one

InChI

InChI=1S/C27H54O/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-26-27(28)25-23-21-19-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

BDRZUARQSWNWBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCC

Origin of Product

United States

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